Validated Purity and Lot-to-Lot Consistency for Reproducible Chemical Probe Synthesis
Procurement from reputable chemical suppliers ensures a minimum purity specification of 95% for 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one . This contrasts with non-specified or lower purity grades often found with generic suppliers, which can lead to irreproducible results and the need for additional purification steps. This baseline purity is critical for the multi-step synthesis of complex chemical probes, such as the BRD9 inhibitors described by Zheng et al., where final compounds demonstrated potent inhibitory activity (IC50 values of 35 and 103 nM) [1].
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | 95% minimum purity |
| Comparator Or Baseline | Generic/Unspecified Purity |
| Quantified Difference | Guaranteed 95% vs. Variable/Unspecified |
| Conditions | Standard vendor analytical data (HPLC, NMR) |
Why This Matters
Guaranteed purity reduces risk of synthesis failure, minimizes the need for in-house purification, and ensures the structural integrity required for generating reproducible SAR data.
- [1] Zheng, P., Zhang, J., Ma, H., Yuan, X., Chen, P., Zhou, J., & Zhang, H. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. View Source
